Oxybutynin Oxybutynin Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a (R)-oxybutynin.
Overactive bladder (OAB) is a common condition negatively impacting the lives of millions of patients worldwide. Due to its urinary symptoms that include nocturia, urgency, and frequency, this condition causes social embarrassment and a poor quality of life. Oxybutynin, also marketed as Ditropan XL, is an anticholinergic medication used for the relief of overactive bladder symptoms that has been optimized for high levels of safety and efficacy since initial FDA approval in 1975. This drug relieves undesirable urinary symptoms, increasing the quality of life for patients affected by OAB. It is often used as first-line therapy for OAB.
Oxybutynin is a Cholinergic Muscarinic Antagonist. The mechanism of action of oxybutynin is as a Cholinergic Muscarinic Antagonist.
Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle.
See also: Oxybutynin Chloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 5633-20-5
VCID: VC20743408
InChI: InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
SMILES: CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol

Oxybutynin

CAS No.: 5633-20-5

VCID: VC20743408

Molecular Formula: C22H31NO3

Molecular Weight: 357.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Oxybutynin - 5633-20-5

Description

What is Oxybutynin?

Oxybutynin, also known under the brand name Ditropan, is an anticholinergic medication that is primarily used to treat overactive bladders . It is often recommended as a first-line treatment for this condition because it has a well-understood side effect profile, wide-ranging applicability, and sustained effectiveness over time . Oxybutynin functions similarly to darifenacin, solifenacin and tolterodine, but it is usually the preferred option . In addition to its primary use, oxybutynin is sometimes used off-label to treat hyperhidrosis (excessive sweating) and to manage neurogenic bladder in patients with spinal cord injuries . While it was previously used off-label for bedwetting in children, this use has decreased due to its ineffectiveness .

Oxybutynin can be administered orally or topically . It works by blocking acetylcholine's effects on smooth muscle as an antimuscarinic . The drug increases the bladder's capacity by relaxing the bladder muscles .

Common Uses

Oxybutynin is prescribed to treat overactive bladder, a condition characterized by frequent urination, urgent need to urinate, and the inability to control urination . It is also used to control bladder muscles in adults and children (6 years and older) with nervous system conditions or spina bifida . Oxybutynin is effective in reducing muscle spasms in the bladder and urinary tract, thereby alleviating symptoms such as frequent or urgent urination, incontinence, and increased nighttime urination .

Dosage Forms and Strengths

Oxybutynin is available in several forms and strengths to accommodate different patient needs :

  • Oral syrup: 5 mg/5 mL

  • Oral tablets: 2.5 mg and 5 mg

  • Extended-release oral tablets: 5 mg, 10 mg, and 15 mg

Research Findings and Efficacy

Extended-release oxybutynin has proven effective and well-tolerated for managing urinary incontinence . Studies involving flexible dosing have shown that individualized doses can significantly reduce incontinence episodes. According to one study, individualized doses of extended-release oxybutynin resulted in a 79.3% decrease in total incontinence episodes and an 83.2% decrease in urge episodes . 81% of patients experienced a minimum reduction of 70% in all incontinence episodes, and 43% achieved total dryness .

A retrospective cohort study investigated the short-term effects of oxybutynin dosage in individuals with neurogenic bladder following spinal cord injury (SCI) . The study included 245 participants, with 133 treated with oxybutynin and 112 receiving no medication. The primary outcome was the dose-response relationship of oxybutynin for the mean reduction in detrusor pressure (Pdet). The results, adjusted for various factors, indicated that each 1 mg increase in oxybutynin was associated with an approximate decrease of 0.9 cmH2O in Pdet (95% CI, -1.4 to -0.3; P=0.002) .

Side Effects and Safety

Common side effects of oxybutynin include :

  • Dry mouth

  • Constipation

  • Dizziness

  • Trouble sleeping

  • Urinary tract infections

Serious side effects may include urinary retention and an increased risk of heat stroke . The use of oxybutynin in pregnancy appears safe, but has not been thoroughly studied, and its safety during breastfeeding is unclear .

Storage Instructions

Oxybutynin should be stored at room temperature, between 68°F to 77°F (20°C to 25°C) . Brief exposure to temperatures between 59°F to 86°F (15°C to 30°C) is acceptable .

Historical Context

Oxybutynin was first approved for medical use in the United States in 1975 and is currently available as a generic medication . In 2022, it was the 110th most commonly prescribed medication in the United States, with over 5 million prescriptions .

CAS No. 5633-20-5
Product Name Oxybutynin
Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
IUPAC Name 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
Standard InChIKey XIQVNETUBQGFHX-UHFFFAOYSA-N
SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Canonical SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Appearance Solid powder
Melting Point 122-124
CRYSTALS; MP: 129-130 °C /CHLORIDE/
129 - 130 °C
Physical Description Solid
Purity > 98%
Related CAS 1508-65-2 (hydrochloride)
Solubility 1.00e-02 g/L
Synonyms 4-(diethylamino)-2-butynyl-alpha-cyclohexyl-alpha-hydroxybenzeneacetate
4-(diethylamino)-2-butynyl-alpha-phenylcyclohexaneglycolate
Apo-Oxybutynin
Contimin
Cystonorm
Cystrin
Ditropan
Dresplan
Dridase
Driptane
gelnique
Gen-Oxybutynin
Novo-Oxybutynin
Nu-Oxybutyn
Oxyb AbZ
Oxybugamma
Oxybutin Holsten
Oxybuton
oxybutynin
Oxybutynin AL
Oxybutynin AZU
oxybutynin chloride
Oxybutynin Heumann
Oxybutynin Hexal
oxybutynin hydrochloride
Oxybutynin Stada
oxybutynin von ct
Oxybutynin-Puren
Oxybutynin-ratiopharm
Oxymedin
Oxytrol
PMS-Oxybutynin
Pollakisu
Renamel
Ryol
Spasmex Oxybutynin
Spasyt
Tavor
Zatu
Reference 1: Maldonado-Alcaraz E, Moreno-Palacios J, López-Sámano VA, Landa-Salas C, Torres-Mercado LO, GarcíaCruz C. [Tamsulosin, oxybutynin or their combination in the treatment of ureteral stent-related symptoms]. Rev Med Inst Mex Seguro Soc. 2017 Sep-Oct;55(5):568-574. Spanish. PubMed PMID: 29193937. 2: Vozmediano-Chicharro R, Blasco Hernández P, Madurga-Patuel B. [Tolerability, persistence and satisfaction. Retrospective cohort study in patients with overactive bladder syndrome treated with transdermal Oxybutynin under Standard ClinicAl pRactice. OSCAR Study.]. Arch Esp Urol. 2017 Jul;70(6):561-569. Spanish. PubMed PMID: 28678009. 3: Artzi O, Loizides C, Zur E, Sprecher E. Topical Oxybutynin 10% Gel for the Treatment of Primary Focal Hyperhidrosis: A Randomized Double-blind Placebo-controlled Split Area Study. Acta Derm Venereol. 2017 Oct 2;97(9):1120-1124. doi: 10.2340/00015555-2731. PubMed PMID: 28654131. 4: Aprile S, Canavesi R, Matucci R, Bellucci C, Del Grosso E, Grosa G. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2017 Jul 6:1-10. doi: 10.1080/00498254.2017.1342288. [Epub ahead of print] PubMed PMID: 28608746. 5: Delort S, Marchi E, Corrêa MA. Oxybutynin as an alternative treatment for hyperhidrosis. An Bras Dermatol. 2017 Mar-Apr;92(2):217-220. doi: 10.1590/abd1806-4841.201755126. Review. PubMed PMID: 28538882; PubMed Central PMCID: PMC5429108. 6: Tekin B, Karadag AS, Koska MC. Oral oxybutynin for multiple eccrine hidrocystomas. J Am Acad Dermatol. 2017 Jun;76(6):e203-e204. doi: 10.1016/j.jaad.2017.01.024. PubMed PMID: 28522061. 7: Lembrança L, Wolosker N, de Campos JRM, Kauffman P, Teivelis MP, Puech-Leão P. Videothoracoscopic Sympathectomy Results after Oxybutynin Chloride Treatment Failure. Ann Vasc Surg. 2017 Aug;43:283-287. doi: 10.1016/j.avsg.2017.01.018. Epub 2017 May 3. PubMed PMID: 28478174. 8: Toledo-Pastrana T, Márquez-Enríquez J, Millán-Cayetano JF. Oral Oxybutynin for Local and Multifocal Hyperhidrosis: A Multicenter Study. Actas Dermosifiliogr. 2017 Jul - Aug;108(6):597-599. doi: 10.1016/j.ad.2016.11.013. Epub 2017 Apr 5. English, Spanish. PubMed PMID: 28388990. 9: Borch L, Hagstroem S, Kamperis K, Siggaard CV, Rittig S. Transcutaneous Electrical Nerve Stimulation Combined with Oxybutynin is Superior to Monotherapy in Children with Urge Incontinence: A Randomized, Placebo Controlled Study. J Urol. 2017 Mar 19. pii: S0022-5347(17)40343-0. doi: 10.1016/j.juro.2017.03.117. [Epub ahead of print] PubMed PMID: 28327453. 10: Pariser DM, Krishnaraja J, Tremblay TM, Rubison RM, Love TW, McGraw BF. Randomized, Placebo- and Active-Controlled Crossover Study of the Safety and Efficacy of THVD-102, a Fixed-dose Combination of Oxybutynin and Pilocarpine, in Subjects With Primary Focal Hyperhidrosis. J Drugs Dermatol. 2017 Feb 1;16(2):127-132. PubMed PMID: 28300854.
PubChem Compound 4634
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator